4-Chloro-5-iodo-2-methylphenyl ethyl carbonate
CAS No.: 930298-26-3
Cat. No.: VC2986789
Molecular Formula: C10H10ClIO3
Molecular Weight: 340.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 930298-26-3 |
|---|---|
| Molecular Formula | C10H10ClIO3 |
| Molecular Weight | 340.54 g/mol |
| IUPAC Name | (4-chloro-5-iodo-2-methylphenyl) ethyl carbonate |
| Standard InChI | InChI=1S/C10H10ClIO3/c1-3-14-10(13)15-9-5-8(12)7(11)4-6(9)2/h4-5H,3H2,1-2H3 |
| Standard InChI Key | FRDQNYKQEYLEEJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)OC1=CC(=C(C=C1C)Cl)I |
| Canonical SMILES | CCOC(=O)OC1=CC(=C(C=C1C)Cl)I |
Introduction
Structural Features
The compound features:
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A phenyl ring substituted with chlorine (Cl) and iodine (I) atoms.
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An ethyl carbonate functional group attached to the aromatic ring.
This unique combination of halogen substituents enhances its reactivity, particularly in electrophilic aromatic substitution reactions.
Synthesis
The synthesis of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate involves halogenation of a phenolic precursor followed by the introduction of the ethyl carbonate group. Common methods include:
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Halogenation Reactions: Sequential addition of chlorine and iodine to a phenolic compound.
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Carbonate Formation: Reaction with ethyl chloroformate or similar reagents under basic conditions.
Each method varies in terms of yield, purity, and complexity, depending on reaction conditions and catalysts used.
Chemical Synthesis
The compound's halogenated structure makes it highly reactive in nucleophilic substitution reactions, allowing for the creation of derivatives with enhanced biological or physical properties.
Medicinal Chemistry
Aromatic carbonates like this compound are often explored for their potential pharmacological activities due to their ability to interact with biological systems effectively. The electron-withdrawing effects of chlorine and iodine may enhance its binding affinity in drug design studies.
Reactivity and Derivatives
The presence of both chlorine and iodine atoms on the aromatic ring significantly influences the compound's reactivity:
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Electrophilic Aromatic Substitution: The electron-withdrawing nature of halogens increases susceptibility to nucleophiles.
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Potential Derivatives:
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4-Chloro-2-methylphenyl ethyl carbonate: Lacks iodine; exhibits different reactivity.
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5-Iodo-2-methylphenyl ethyl carbonate: Lacks chlorine; used for specific applications.
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4-Bromo-5-iodo-2-methylphenyl ethyl carbonate: Bromine replaces chlorine, altering chemical behavior.
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Research Implications
Studies into this compound's interaction with biological systems are ongoing:
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Pharmacokinetics and Pharmacodynamics: Understanding how it behaves in biological environments can guide drug development.
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Toxicity Studies: Ensuring safety for potential therapeutic applications.
Preliminary investigations suggest that its unique halogen combination could lead to distinct biological activities not observed in simpler analogs.
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